1,4-Bis(azidomethyl)benzene 1,4-Bis(azidomethyl)benzene
Brand Name: Vulcanchem
CAS No.: 102437-81-0
VCID: VC0195281
InChI: InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-]
Molecular Formula: C8H8N6
Molecular Weight: 188.19

1,4-Bis(azidomethyl)benzene

CAS No.: 102437-81-0

Cat. No.: VC0195281

Molecular Formula: C8H8N6

Molecular Weight: 188.19

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,4-Bis(azidomethyl)benzene - 102437-81-0

Specification

CAS No. 102437-81-0
Molecular Formula C8H8N6
Molecular Weight 188.19
IUPAC Name 1,4-bis(azidomethyl)benzene
Standard InChI InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2
SMILES C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-]

Introduction

Fundamental Characteristics and Structure

1,4-Bis(azidomethyl)benzene is an organic compound derived from benzene, with two azidomethyl groups (-CH₂N₃) attached at the para positions (1 and 4) of the benzene ring. This symmetric arrangement contributes to its distinctive chemical behavior and reactivity patterns, particularly in click chemistry applications and polymer science.

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number102437-81-0
Molecular FormulaC₈H₈N₆
Molecular Weight188.19 g/mol
IUPAC Name1,4-bis(azidomethyl)benzene
Standard InChIInChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2
SMILES NotationC1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-]
PubChem Compound ID4317837

The molecule's structure consists of a central benzene ring with two azidomethyl groups positioned at the para positions. Each azide group (-N₃) contains three nitrogen atoms in sequence, with the terminal nitrogen bearing a formal negative charge and the central nitrogen bearing a formal positive charge. This electronic arrangement contributes significantly to the compound's reactivity and applications in various chemical transformations.

Structural Significance

The para-substitution pattern of 1,4-bis(azidomethyl)benzene provides a linear geometry that makes it particularly valuable for polymer synthesis and materials applications. The presence of two azide functional groups enables bifunctional reactivity, allowing the compound to serve as a linker or cross-linking agent in various applications.

Physical and Chemical Properties

The physical and chemical properties of 1,4-bis(azidomethyl)benzene are largely dictated by the presence of the highly energetic azide groups, which contribute to both its utility and handling considerations.

Physical Properties

1,4-Bis(azidomethyl)benzene typically appears as a crystalline solid at room temperature. The compound exhibits characteristic absorption patterns in spectroscopic analyses, which are useful for identification and purity assessment. Standard commercial preparations typically provide the compound with a purity exceeding 95%.

Chemical Properties

The chemical behavior of 1,4-bis(azidomethyl)benzene is dominated by the reactivity of its azide functional groups. These groups are known for their participation in various types of reactions, including cycloadditions, reductions, and nucleophilic substitutions. The azide moieties contain considerable stored energy, contributing to both the compound's synthetic utility and its potential hazards.

The electron distribution within the azide groups creates regions of varying electron density, allowing for regioselective reactions with appropriate reaction partners. Additionally, the benzene core provides structural rigidity and influences the electronic properties of the attached azide groups.

Synthesis Methods

1,4-Bis(azidomethyl)benzene can be prepared through several synthetic routes, with nucleophilic substitution reactions being the most common approach.

Synthetic Routes

The most prevalent method for synthesizing 1,4-bis(azidomethyl)benzene involves the reaction of 1,4-bis(chloromethyl)benzene with sodium azide. This nucleophilic substitution reaction proceeds via the following general equation:

C₆H₄(CH₂Cl)₂ + 2 NaN₃ → C₆H₄(CH₂N₃)₂ + 2 NaCl

This transformation typically requires elevated temperatures to ensure complete conversion of both chloromethyl groups to the corresponding azidomethyl functionalities.

Reaction Conditions

The synthesis is commonly performed in polar aprotic solvents such as dimethylformamide (DMF), which effectively solubilizes both the organic substrate and the inorganic azide salt. Typical reaction conditions include:

ParameterCondition
SolventDimethylformamide (DMF)
TemperatureApproximately 100°C
DurationSeveral hours
CatalystNone typically required
PurificationExtraction and recrystallization

The reaction proceeds through an SN2 mechanism, where the azide anion acts as a nucleophile, displacing the chloride leaving group. The elevated temperature accelerates this process by providing sufficient energy for the nucleophilic substitution to occur efficiently.

Chemical Reactivity

The chemical reactivity of 1,4-bis(azidomethyl)benzene is primarily determined by the presence of the two azide functional groups, which can participate in various transformations.

Click Chemistry Applications

One of the most significant applications of 1,4-bis(azidomethyl)benzene is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." This reaction involves the formation of 1,2,3-triazole rings through the cycloaddition of azides with terminal alkynes in the presence of a copper(I) catalyst.

The general reaction can be represented as:

R-N₃ + R'-C≡CH → R-N-N=N-R'

Where the product contains a 1,2,3-triazole ring connecting the two components.

Reduction Reactions

The azide groups in 1,4-bis(azidomethyl)benzene can be reduced to primary amines using various reducing agents. This transformation is valuable for generating 1,4-bis(aminomethyl)benzene, which has its own set of applications in organic synthesis and polymer chemistry.

Common reducing agents and conditions include:

Reducing AgentConditionsProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, 0°C to room temperature1,4-bis(aminomethyl)benzene
Catalytic hydrogenation (H₂, Pd/C)Atmospheric pressure, room temperature1,4-bis(aminomethyl)benzene
Staudinger reaction (PPh₃, then H₂O)THF, room temperature1,4-bis(aminomethyl)benzene

Polymer Formation

The bifunctional nature of 1,4-bis(azidomethyl)benzene makes it an excellent building block for polymer synthesis. When reacted with complementary bifunctional molecules containing alkyne groups, it can form linear polymers through step-growth polymerization mechanisms.

Biological and Biochemical Applications

The unique reactivity profile of 1,4-bis(azidomethyl)benzene has led to its application in various biological and biochemical contexts.

Bioconjugation

The azide groups in 1,4-bis(azidomethyl)benzene can participate in bioorthogonal reactions, making the compound valuable in bioconjugation techniques. These reactions occur selectively without interfering with native biochemical processes, allowing for the targeted modification of biomolecules.

Applications in bioconjugation include:

  • Protein labeling for visualization and tracking

  • Attachment of drug molecules to targeting moieties

  • Surface modification of biomaterials

  • Development of diagnostic tools

Enzyme Interactions

1,4-Bis(azidomethyl)benzene interacts with specific enzymes, particularly copper(I) catalysts used in CuAAC reactions. These interactions facilitate the formation of 1,2,3-triazoles with high specificity and efficiency. The compound's ability to participate in such highly specific reactions makes it valuable in various biochemical applications, including the labeling and modification of proteins and other biomolecules.

Research and Industrial Applications

1,4-Bis(azidomethyl)benzene finds applications across various scientific disciplines and industrial sectors due to its versatile reactivity.

Materials Science

In materials science, 1,4-bis(azidomethyl)benzene serves as a valuable precursor for the synthesis of:

  • Cross-linked polymers with enhanced mechanical properties

  • Functionalized surfaces with specific chemical or biological activities

  • Thermally and chemically resistant materials

  • Network polymers with controlled porosity

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,4-bis(azidomethyl)benzene have shown promise in several areas:

  • As linkers in drug delivery systems

  • In the synthesis of compounds with potential antimicrobial activity

  • As building blocks for molecules with biological activity

  • In the development of diagnostic tools and imaging agents

Cellular Effects

At the cellular level, 1,4-bis(azidomethyl)benzene and its derivatives can influence various processes through their reactive azide groups. These compounds can modify proteins and other biomolecules within cells, potentially affecting cell signaling pathways and gene expression. The compound's ability to form stable triazole linkages upon reaction with appropriate partners makes it valuable for studying and manipulating cellular processes.

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